molecular formula C11H12FNO3 B1304750 Ethyl 2-[(2-fluorobenzoyl)amino]acetate CAS No. 304657-05-4

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

Cat. No.: B1304750
CAS No.: 304657-05-4
M. Wt: 225.22 g/mol
InChI Key: NBNTXYDBYCKOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a useful research compound. Its molecular formula is C11H12FNO3 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Drug Development

Ethyl 2-[(2-fluorobenzoyl)amino]acetate serves as a crucial intermediate in the synthesis of complex organic compounds due to its reactive properties. For instance, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which are significant in the formation of several drug compounds. This synthesis involves a tandem addition-elimination-SNAr reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).

Antitumor Activity

Research has explored the antitumor potential of amino acid ester derivatives containing 5-fluorouracil synthesized using this compound. These derivatives have shown inhibitory effects against leukemia and liver cancer cells in vitro, suggesting a promising avenue for developing new anticancer medications (Xiong et al., 2009).

Enzyme Inhibition for Diabetes Management

The compound has also been utilized in synthesizing ethyl 2-[aryl(thiazol-2-yl)amino]acetates, exhibiting significant inhibition against α-glucosidase and β-glucosidase enzymes. This property is beneficial for managing diabetes by controlling the postprandial blood glucose levels. The inhibition activity offers a foundation for developing new therapeutic agents for diabetes treatment (Babar et al., 2017).

Advancements in Glycopeptide Synthesis

In the realm of glycopeptide synthesis, the use of fluorobenzoyl protective groups, which can be derived from compounds like this compound, has demonstrated superiority in suppressing β-elimination of O-linked carbohydrates. This advancement enhances the efficiency and yield of glycopeptide synthesis, crucial for developing peptide-based therapeutics with improved stability and bioavailability (Sjölin & Kihlberg, 2001).

Continuous-Flow Synthesis for Pharmaceutical Intermediates

Furthermore, this compound has been integral in developing continuous-flow processes for producing pharmaceutical intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process highlights the compound's role in enhancing operational safety, reducing raw material consumption, and achieving higher yields, marking a significant step forward in the sustainable and efficient production of pharmaceuticals (Guo, Yu, & Su, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNTXYDBYCKOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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